N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

NAMPT Cancer Metabolism Enzyme Inhibition

N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034270-66-9) is a synthetic small-molecule nicotinamide derivative characterized by a terminal alkyne (propargyl) substituent on the amide nitrogen and a tetrahydropyran-4-ylmethoxy ether at the pyridine 6-position. It is listed in the ChEMBL database (CHEMBL2419516) and has been investigated primarily in the context of kinase inhibition , with reported activity against human Nicotinamide Phosphoribosyltransferase (NAMPT) and several Cytochrome P450 isoforms.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 2034270-66-9
Cat. No. B2759214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS2034270-66-9
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESC#CCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2
InChIInChI=1S/C15H18N2O3/c1-2-7-16-15(18)13-3-4-14(17-10-13)20-11-12-5-8-19-9-6-12/h1,3-4,10,12H,5-9,11H2,(H,16,18)
InChIKeyFGXSVMFSHDQBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034270-66-9): Key Chemical Identity and Procurement Baseline


N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034270-66-9) is a synthetic small-molecule nicotinamide derivative characterized by a terminal alkyne (propargyl) substituent on the amide nitrogen and a tetrahydropyran-4-ylmethoxy ether at the pyridine 6-position [1]. It is listed in the ChEMBL database (CHEMBL2419516) and has been investigated primarily in the context of kinase inhibition [2], with reported activity against human Nicotinamide Phosphoribosyltransferase (NAMPT) and several Cytochrome P450 isoforms [2]. The compound is commercially available from multiple vendors as a research-grade chemical, positioning it as a potential tool compound for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails for N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in NAMPT and CYP Research


The precise substitution pattern of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide—specifically the combination of a tetrahydropyran-4-ylmethoxy group at the 6-position and a propargyl group on the amide—determines its unique polypharmacological profile [1]. Minor structural changes, such as replacing the terminal alkyne with a methyl group or altering the ether linkage, profoundly shift target engagement. For instance, the removal of the tetrahydropyran moiety in analogs like N-(prop-2-yn-1-yl)nicotinamide leads to a complete loss of NAMPT inhibition and a markedly different CYP selectivity profile [2]. Therefore, generic selection based solely on the nicotinamide core is not predictive of activity; the specific substituent ensemble is the primary driver of binding and selectivity [1].

Quantitative Differential Evidence Guide: N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide vs. Structural Analogs


NAMPT Inhibition: Target Compound vs. Des-THP Analog

The target compound demonstrates potent, single-digit nanomolar inhibition of human NAMPT (IC50 = 17 nM), a key enzyme in the NAD+ salvage pathway [1]. In contrast, the des-tetrahydropyran analog N-(prop-2-yn-1-yl)nicotinamide (CAS 18327-30-5) shows no detectable NAMPT inhibition at concentrations up to 10 µM in the same biochemical assay format [2]. This represents a >588-fold improvement in potency conferred by the tetrahydropyran-4-ylmethoxy substituent.

NAMPT Cancer Metabolism Enzyme Inhibition

CYP2C9 vs. CYP2C19 Selectivity Window

The compound exhibits a marked selectivity window between the closely related CYP2C isoforms [1]. It inhibits CYP2C9 with an IC50 of 65 nM, while requiring an approximately 95-fold higher concentration to inhibit CYP2C19 (IC50 = 6,200 nM), as measured in human liver microsomes [1]. This is in contrast to the non-selective profile of the parent nicotinamide scaffold, which shows roughly equipotent inhibition of both isoforms [2].

Drug Metabolism CYP Inhibition Hepatocyte Stability

CYP2D6 Counter-Screening: A Favorable Liability Profile

The compound shows negligible inhibition of CYP2D6 (IC50 = 10,000 nM), providing a >150-fold selectivity window over its primary target NAMPT (17 nM) and a >150-fold window over its secondary CYP2C9 activity (65 nM) [1]. This contrasts with many tool compounds in the nicotinamide class, which often carry significant CYP2D6 liability [2].

CYP2D6 Off-Target Liability Drug-Drug Interaction

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The compound has a calculated AlogP of 2.12, 4 rotatable bonds, and 2 hydrogen bond donors [1]. In comparison, the closely related analog N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034616-42-5) has a lower AlogP (~0.8) and one additional H-bond donor, predicting poorer passive membrane permeability . The target compound's balanced lipophilicity profile is more aligned with CNS drug-likeness criteria (AlogP 1-4).

Lipophilicity Drug-likeness Permeability

Optimal Research and Industrial Application Scenarios for N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide


Chemical Probe for NAD+ Metabolism Studies in Oncology

Leveraging its potent NAMPT inhibition (IC50 = 17 nM) [1], this compound serves as a high-quality chemical probe to dissect the role of NAD+ salvage in cancer cell lines. Its selectivity over CYP2C19 and CYP2D6 ensures that observed anti-proliferative effects are primarily due to NAMPT engagement rather than off-target cytochrome interactions, making it suitable for mechanistic studies in NAMPT-dependent cancers.

Reference Inhibitor in Hepatocyte DMPK Assays

The well-characterized CYP inhibition profile—strong CYP2C9 (IC50 = 65 nM) but weak CYP2C19 (6,200 nM) and CYP2D6 (10,000 nM) [1]—makes this compound an ideal reference standard for calibrating human liver microsome or hepatocyte-based DMPK assays. It can serve as a selective CYP2C9 positive control without confounding contributions from other CYP isoforms.

Scaffold for Click Chemistry Probe Development

The terminal alkyne moiety serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1]. This enables the facile generation of activity-based probes (ABPs) or fluorescent conjugates for target engagement studies, cellular imaging, or chemoproteomic pull-down experiments, a capability not shared by non-alkyne analogs.

Comparator Compound in Selectivity Profiling Panels

Given its unique selectivity fingerprint (potent NAMPT, selective CYP2C9, negligible CYP2D6), this compound is a valuable addition to compound selectivity panels used by CROs and pharma screening groups. It aids in benchmarking the selectivity of new chemical entities against a known polypharmacological standard.

Quote Request

Request a Quote for N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.